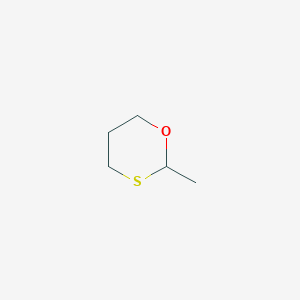
2-Methyl-1,3-oxathiane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Xi-2-methyl-1, 3-oxathiane belongs to the class of organic compounds known as oxathianes. Oxathianes are compounds containing an oxathiane moiety, which consists of a saturated aliphatic six-member ring with one oxygen atom, a sulfur atom, and four carbon atoms. Isomers of oxaphospholane include 1, 2-oxathiane, 1, 3-oxathiane, and 1, 4-oxathiane. Xi-2-methyl-1, 3-oxathiane is slightly soluble (in water) and an extremely weak basic (essentially neutral) compound (based on its pKa). Within the cell, xi-2-methyl-1, 3-oxathiane is primarily located in the cytoplasm. Outside of the human body, xi-2-methyl-1, 3-oxathiane can be found in onion-family vegetables. This makes xi-2-methyl-1, 3-oxathiane a potential biomarker for the consumption of this food product.
Aplicaciones Científicas De Investigación
Flavor and Fragrance Applications
1. Aroma Compounds
2-Methyl-1,3-oxathiane is primarily recognized for its role in imparting fruity and exotic aromas, particularly reminiscent of passion fruit. It is utilized in flavor formulations for beverages and food products to enhance sensory profiles . Its unique olfactory characteristics make it a valuable ingredient in perfumery as well.
2. Wine Fermentation
Research highlights its interaction with varietal thiols and acetaldehyde during the fermentation of Sauvignon Blanc juice. This interaction significantly influences the wine's aroma profile, showcasing the compound's importance in the beverage industry .
Safety Assessments and Toxicology
Extensive safety assessments have been conducted to evaluate the toxicity of this compound. Key findings include:
- Genotoxicity : Studies indicate that the compound is not genotoxic, as it did not induce mutations in bacterial assays .
- Reproductive and Repeated Dose Toxicity : Current exposure levels are below established thresholds for concern (TTC), indicating a favorable safety profile for its use in consumer products .
- Environmental Impact : Evaluations suggest that this compound does not pose significant environmental risks under normal usage conditions .
Case Study 1: Flavor Profile Enhancement
A study focused on the incorporation of this compound into various food products demonstrated enhanced flavor profiles. The compound's ability to mimic natural fruit aromas allowed manufacturers to create more appealing products without relying heavily on artificial flavors.
Case Study 2: Perfume Industry Application
In perfumery, this compound has been successfully integrated into fragrance formulations to provide depth and complexity. Its compatibility with other aromatic compounds has made it a preferred choice among fragrance designers aiming for innovative scent profiles.
Data Table: Summary of Applications
| Application Area | Specific Use | Findings/Notes |
|---|---|---|
| Flavor Industry | Beverage and food flavoring | Enhances sensory profiles with fruity aromas |
| Wine Production | Aroma development during fermentation | Influences aroma profile significantly |
| Perfumery | Ingredient in fragrance formulations | Provides depth and complexity to scents |
| Safety Assessment | Toxicological evaluations | Not genotoxic; low environmental risk |
Propiedades
Número CAS |
19134-37-3 |
|---|---|
Fórmula molecular |
C5H10OS |
Peso molecular |
118.2 g/mol |
Nombre IUPAC |
2-methyl-1,3-oxathiane |
InChI |
InChI=1S/C5H10OS/c1-5-6-3-2-4-7-5/h5H,2-4H2,1H3 |
Clave InChI |
VKZBKCJAWXBYBF-UHFFFAOYSA-N |
SMILES |
CC1OCCCS1 |
SMILES canónico |
CC1OCCCS1 |
Sinónimos |
2-Methyl-1,3-oxathiane |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















